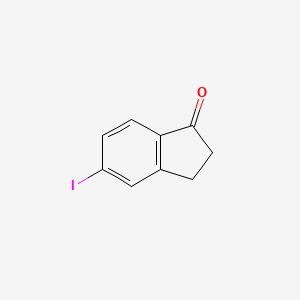

5-Iodo-2,3-dihydro-1H-inden-1-one

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

5-iodo-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDWDHAAIWZKRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20661192 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511533-38-3 | |

| Record name | 5-Iodo-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20661192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Iodo 2,3 Dihydro 1h Inden 1 One

Indanone Derivatives as MAO-B Inhibitors

Derivatives of 2,3-dihydro-1H-inden-1-one have been investigated as potential inhibitors of MAO-B. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazole derivatives incorporating the indanone moiety have been synthesized and evaluated for their MAO-B inhibitory activity. nih.gov

Synthesis of Bioactive 2,3 Dihydro 1h Inden 1 One Derivatives

The synthesis of these biologically active indanone derivatives often involves multi-step reaction sequences. nih.gov A common strategy begins with a suitable indan-1-one derivative, which is then reacted with an aldehyde, such as 4-acetamidobenzaldehyde, in the presence of a base like potassium hydroxide (B78521) in methanol. nih.gov This initial product can then undergo further modifications, such as hydrolysis of an acetamido group to an amino group using hydrochloric acid, followed by reaction with chloroacetyl chloride to introduce a reactive handle for further derivatization. nih.gov These synthetic routes allow for the creation of a diverse library of compounds for biological screening.

Applications of 5 Iodo 2,3 Dihydro 1h Inden 1 One in Organic Synthesis

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates in these transformations, often allowing for milder reaction conditions compared to the corresponding bromides or chlorides. nih.gov

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds by reacting an organohalide with an organoboron species, such as a boronic acid or ester. wikipedia.orglibretexts.org 5-Iodo-2,3-dihydro-1H-inden-1-one can be coupled with various aryl, heteroaryl, or vinyl boronic acids to produce 5-substituted indanone derivatives. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the organoboron reagent. wikipedia.orgorganic-chemistry.org This method is widely used to synthesize biaryl structures, which are common motifs in pharmaceuticals. nih.gov

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, providing a direct route to aryl amines from aryl halides. wikipedia.orglibretexts.org This reaction allows this compound to be coupled with a wide range of primary and secondary amines, including anilines and aliphatic amines. nih.govorganic-chemistry.org The process uses a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. libretexts.org This transformation is of great importance for synthesizing compounds with applications in medicinal chemistry, where the arylamine moiety is a key pharmacophore. researchgate.net

The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orglibretexts.org Using a palladium catalyst and a copper(I) co-catalyst, this compound can react with various alkynes to yield 5-alkynyl-indanones. wikipedia.orgorganic-chemistry.org These products are valuable intermediates, as the alkyne group can be further transformed into other functionalities, making it a gateway to more complex molecules for materials science and pharmaceutical applications. libretexts.org

Reactions at the Carbonyl Group

The ketone functionality of this compound undergoes typical carbonyl group reactions. It can be reduced to the corresponding alcohol, 5-iodo-2,3-dihydro-1H-inden-1-ol, using reducing agents like sodium borohydride. More complex reactions, such as the addition of organometallic reagents (e.g., Grignard or organolithium reagents), can introduce new carbon substituents at the C-1 position. The carbonyl group can also participate in condensation reactions or be converted to an imine and subsequently reduced in a process known as reductive amination to form 5-iodo-2,3-dihydro-1H-inden-1-amine derivatives. nih.gov

Reactions at the α-Position

The methylene (B1212753) group adjacent to the carbonyl (the α-position) possesses acidic protons. In the presence of a suitable base, this position can be deprotonated to form an enolate. This nucleophilic enolate can then react with various electrophiles in alkylation, acylation, or aldol (B89426) condensation reactions. nih.gov This allows for the introduction of substituents at the C-2 position of the indanone ring, further expanding the molecular diversity that can be achieved from this starting material. For instance, reactions with aldehydes or ketones can lead to the formation of 2-ylidene-1-indanone derivatives. ontosight.ai

Applications in Research

Medicinal Chemistry

In medicinal chemistry, the indanone scaffold is a core component of many biologically active compounds. researchgate.net this compound serves as a key intermediate for the synthesis of novel therapeutic agents. chemimpex.com For example, its derivatives have been investigated for their potential in treating neurological disorders. chemimpex.com The ability to functionalize the 5-position via cross-coupling reactions allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the related compound 5-iodo-2-aminoindan (5-IAI) has been studied for its pharmacological effects. nih.gov

Materials Science

The rigid, planar structure of the indanone core, combined with the potential for extensive functionalization, makes this compound an attractive building block in materials science. chemimpex.comontosight.ai Through polymerization or incorporation into larger conjugated systems, its derivatives are explored for applications in organic electronics, such as in the development of new polymers, dyes, or coatings with specific optical or electronic properties. chemimpex.comontosight.ai

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods

¹H NMR and ¹³C NMR spectroscopy are essential for structural elucidation. In the ¹H NMR spectrum, characteristic signals would include multiplets in the aromatic region (around 7-8 ppm) and two triplets in the aliphatic region (around 2.5-3.5 ppm) corresponding to the two methylene (B1212753) groups of the cyclopentanone (B42830) ring. rsc.org The ¹³C NMR spectrum would show a distinctive signal for the carbonyl carbon at a downfield shift (typically >190 ppm), along with signals for the aromatic and aliphatic carbons. rsc.orgresearchgate.net

Infrared spectroscopy is primarily used to identify the carbonyl group. A strong, sharp absorption band is expected in the region of 1680-1710 cm⁻¹ for the C=O stretching vibration of the α,β-unsaturated ketone system within the indanone framework. nist.govnist.gov

Mass spectrometry provides information about the molecular weight and elemental composition. For this compound, the molecular ion peak (M⁺) would be observed at m/z 258. nih.gov High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₉H₇IO, by providing a highly accurate mass measurement. rsc.org

Chromatographic Methods

Thin-layer chromatography is routinely used to monitor the progress of reactions involving this compound. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system, the consumption of starting material and the formation of products can be visualized, typically under UV light. rsc.org

Gas chromatography can be employed to assess the purity of this compound, provided it is sufficiently volatile and thermally stable. It can also be used for quantitative analysis of reaction mixtures. nist.govnist.gov

Column chromatography is the standard technique for the purification of this compound and its reaction products on a laboratory scale. rsc.org By passing the crude material through a stationary phase (typically silica gel) with a suitable mobile phase (a solvent or mixture of solvents), the desired compound can be separated from impurities and unreacted starting materials. rsc.org

Future Directions and Research Opportunities

Novel Synthetic Methodologies for Enhanced Sustainability and Efficiency

The development of environmentally benign and efficient synthetic routes to 5-iodo-2,3-dihydro-1H-inden-1-one and its derivatives is a key area of future research. Traditional methods for the synthesis of indanones often rely on harsh reagents and conditions. However, recent advancements in green chemistry offer promising alternatives.

Future research will likely focus on:

Metal-Free Catalysis: Exploring the use of organocatalysts, such as L-proline, for the intramolecular hydroacylation of corresponding 2-vinylbenzaldehydes presents a more environmentally friendly pathway to the indanone scaffold. acs.org

Flow Chemistry: The application of flow chemistry can offer significant advantages in terms of safety, scalability, and efficiency for the synthesis of indanone derivatives. researchgate.net This technique allows for precise control over reaction parameters, leading to higher yields and purity.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis can dramatically reduce reaction times and improve yields for reactions such as the Friedel-Crafts cyclization of aryl propionic acids to form halo-indanones. researchgate.net

Reactions in Green Solvents: The use of water or other eco-friendly solvents in synthetic protocols, such as the rhodium-catalyzed synthesis of 2,3-disubstituted indanone derivatives, is a growing area of interest. thermofisher.commdpi.com

Table 1: Comparison of Synthetic Methodologies for Indanone Synthesis

| Methodology | Key Features | Potential Advantages for this compound Synthesis |

| Metal-Free Catalysis | Utilizes organic catalysts like L-proline. acs.org | Avoids heavy metal contamination, environmentally benign. |

| Flow Chemistry | Continuous processing in a reactor. researchgate.net | Enhanced safety, scalability, and process control. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. researchgate.net | Reduced reaction times, improved yields. |

| Green Solvents | Reactions conducted in water or other benign solvents. thermofisher.commdpi.com | Reduced environmental impact, potential for simplified workup. |

Exploration of Undiscovered Reactivity Patterns

The iodine substituent on the aromatic ring of this compound is a key functional handle that allows for a wide range of chemical transformations. While the reactivity of aryl iodides is well-established in organic synthesis, their specific application to the indanone scaffold remains an area ripe for exploration.

Future research directions include:

Cross-Coupling Reactions: The carbon-iodine bond is significantly more reactive than carbon-bromine or carbon-chlorine bonds, making this compound an excellent substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. acs.orgnih.gov These reactions can be used to introduce a wide variety of substituents at the 5-position, leading to the generation of large and diverse chemical libraries.

Domino Reactions: The development of domino or cascade reactions involving the iodo-indanone core could provide rapid access to complex molecular architectures. nih.gov For instance, a sequence involving an initial cross-coupling followed by an intramolecular cyclization could be envisioned.

Transition Metal-Free Couplings: Investigating novel metal-free coupling strategies for aryl iodides could further enhance the sustainability of synthetic transformations involving this compound. nih.gov

Photochemical Reactions: The photosensitivity of aryl iodides opens up avenues for photochemical transformations, which could lead to unique reactivity patterns not accessible through traditional thermal methods. acs.org

Rational Design of Next-Generation Therapeutics Based on the Indanone Scaffold

The indanone scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities. beilstein-journals.org The successful development of donepezil, an indanone derivative, for the treatment of Alzheimer's disease has spurred significant interest in this chemical class. researchgate.net this compound serves as a valuable starting point for the rational design of new therapeutic agents.

Key research opportunities in this area include:

Acetylcholinesterase (AChE) Inhibitors: The design and synthesis of novel indanone derivatives as potent and selective AChE inhibitors for the management of Alzheimer's disease remains a major focus. researchgate.netacs.org The iodo-substituent can be used as a handle to introduce various functionalities that can interact with the active site of the enzyme.

Multi-Target-Directed Ligands: Developing indanone derivatives that can modulate multiple targets involved in the pathophysiology of neurodegenerative diseases is a promising strategy. For example, compounds that combine AChE inhibition with metal chelation or amyloid-beta aggregation inhibition could offer enhanced therapeutic benefits. researchgate.net

Anticancer Agents: Indanone derivatives have also shown promise as anticancer agents. beilstein-journals.org Future work could focus on optimizing the structure of this compound to enhance its cytotoxicity against various cancer cell lines.

Table 2: Therapeutic Targets for Indanone Derivatives

| Therapeutic Area | Target | Rationale |

| Alzheimer's Disease | Acetylcholinesterase (AChE) | Inhibition of AChE increases acetylcholine (B1216132) levels in the brain. researchgate.netacs.org |

| Alzheimer's Disease | Metal Chelation | Removal of excess metal ions that contribute to oxidative stress. researchgate.net |

| Cancer | Various (e.g., tubulin) | Induction of apoptosis and inhibition of cell proliferation. beilstein-journals.org |

Integration with Computational Chemistry and Chemoinformatics

The integration of computational tools can significantly accelerate the discovery and development of novel compounds derived from this compound. Chemoinformatics and computational chemistry can be employed at various stages of the research pipeline.

Future applications in this domain include:

Virtual Screening: Large virtual libraries of this compound derivatives can be screened in silico to identify potential hits for specific biological targets.

QSAR Modeling: Quantitative Structure-Activity Relationship (QSAR) studies can be used to develop predictive models that correlate the structural features of indanone derivatives with their biological activity.

Molecular Docking: Molecular docking simulations can provide insights into the binding modes of indanone derivatives with their target proteins, guiding the rational design of more potent and selective compounds. acs.org

Library Design and Enumeration: Chemoinformatics tools can be used to design and enumerate diverse and focused chemical libraries based on the this compound scaffold for high-throughput screening. mdpi.com

Development of Advanced Materials with Tunable Properties

The unique electronic and structural properties of this compound make it a promising building block for the development of advanced functional materials. The presence of the iodo-substituent is particularly advantageous for the synthesis of novel polymers and organic electronic materials.

Promising research avenues include:

Conducting Polymers: The iodo-group can serve as a reactive site for polymerization reactions, such as cross-coupling polymerization, to create novel conducting polymers. researchgate.net The electronic properties of these polymers could be tuned by varying the substituents on the indanone core. The use of iodine as a dopant for conducting polymers is also a well-established technique to enhance their conductivity. researchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs): Indanone derivatives have been explored for their potential use in OLEDs. nih.gov The introduction of an iodine atom could influence the photophysical properties of these materials, potentially leading to improved device performance.

Functional Polymers: The reactive nature of the iodo-substituent allows for the post-polymerization modification of poly(indanone)s, enabling the introduction of various functional groups to tailor the material's properties for specific applications.

Nanomaterials: The incorporation of this compound into nanomaterials could lead to the development of novel sensors, catalysts, or drug delivery systems.

Table 3: Potential Material Applications of this compound Derivatives

| Material Type | Potential Application | Role of the Iodo-Indanone Moiety |

| Conducting Polymers | Organic electronics, sensors | Monomer for polymerization, dopant to enhance conductivity. researchgate.netresearchgate.netrsc.org |

| OLEDs | Displays, lighting | Emitter or host material with tunable photophysical properties. nih.govnih.gov |

| Functional Polymers | Drug delivery, catalysis | Backbone of the polymer with sites for functionalization. |

| Nanomaterials | Sensing, catalysis | Building block for self-assembled nanostructures. |

常见问题

Q. Table 1. Comparative Reactivity of Halogenated Indanones

| Compound | Halogen | Melting Point (°C) | λmax (UV-Vis, nm) |

|---|---|---|---|

| This compound | I | 199–201* | 285 |

| 5,6-Difluoro analog | F | 174–176 | 278 |

*Estimated based on structurally similar compounds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。